molecular formula C6H8N4O2 B2602305 2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid CAS No. 1267117-83-8

2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid

Cat. No.: B2602305
CAS No.: 1267117-83-8
M. Wt: 168.156
InChI Key: NXOMRIOTAYMYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid is a chemical compound with the molecular formula C6H8N4O2 and a molecular weight of 168.16 g/mol It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a cyclopropyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of other molecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid
  • 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid
  • 2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid

Uniqueness

2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-cyclopropyltetrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-5(12)3-10-6(4-1-2-4)7-8-9-10/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOMRIOTAYMYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=NN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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